molecular formula C21H19Cl2N5O3 B2714691 3-[(3,4-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 850732-14-8

3-[(3,4-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2714691
CAS RN: 850732-14-8
M. Wt: 460.32
InChI Key: UZNLFTDOJDFLRN-UHFFFAOYSA-N
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Description

3-[(3,4-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H19Cl2N5O3 and its molecular weight is 460.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound of interest is structurally related to several furan and pyrimidine derivatives, which have been synthesized and studied for their unique properties. For example, a study by Yin et al. (2008) describes a facile approach to synthesize 3-methylthio-substituted furans and related derivatives, highlighting the versatility of furan compounds in chemical synthesis (Guodong Yin et al., 2008). Similarly, Simo et al. (1995) developed a methodology for synthesizing 2-substituted 9-methyl-4,5-dihydro-6H,8H-pyrimido-[1,2,3-cd]purine-8,10(9H)-diones, demonstrating the synthetic accessibility of complex purinediones (Ondrej Simo et al., 1995).

Biological Applications

The structural analogs of the compound have shown promising biological activities. Uwabagira and Sarojini (2019) investigated a compound with a similar structure for its anti-breast cancer activity and anti-inflammatory properties, revealing the potential of such compounds in therapeutic applications (Nadine Uwabagira & B. K. Sarojini, 2019).

Theoretical Studies

Theoretical studies have also been conducted on related molecules to understand their electronic and structural properties. Essa and Jalbout (2008) performed theoretical calculations on 1-(4-substituted-5-hydroxymethyl-tetrahydro-furan-2-ylmethyl)-5-methyl-1H-pyrimidine-2,4-dione molecules, providing insight into the structural and electronic characteristics that could influence the activity of related compounds (A. H. Essa & A. Jalbout, 2008).

Safety and Hazards

  • Toxicity : Inhalation toxicity has been observed in mice .

properties

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N5O3/c1-25-18-17(19(29)28(21(25)30)11-13-5-6-15(22)16(23)10-13)27-8-3-7-26(20(27)24-18)12-14-4-2-9-31-14/h2,4-6,9-10H,3,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNLFTDOJDFLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC(=C(C=C3)Cl)Cl)N4CCCN(C4=N2)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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